REACTION_SMILES
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[CH2:15]([Li:16])[CH2:17][CH2:18][CH3:19].[CH2:1]1[O:2][C:3]2([CH2:4][CH2:5][CH:6]([CH:9]=[C:10]([Br:11])[Br:12])[CH2:7][CH2:8]2)[O:13][CH2:14]1.[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[CH2:1]1[O:2][C:3]2([CH2:4][CH2:5][CH:6]([C:9]#[CH:10])[CH2:7][CH2:8]2)[O:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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BrC(Br)=CC1CCC2(CC1)OCCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC(Br)=CC1CCC2(CC1)OCCO2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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C#CC1CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |